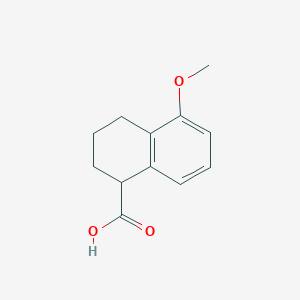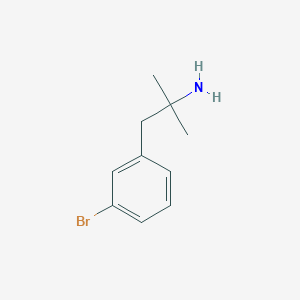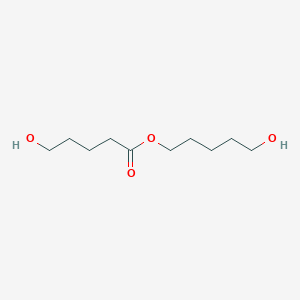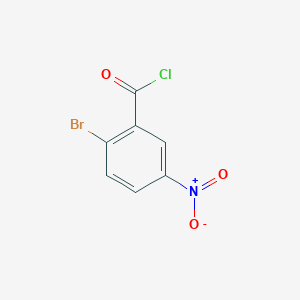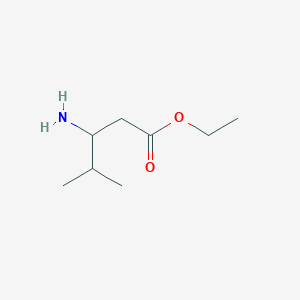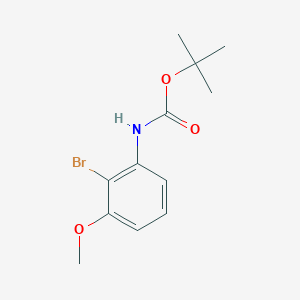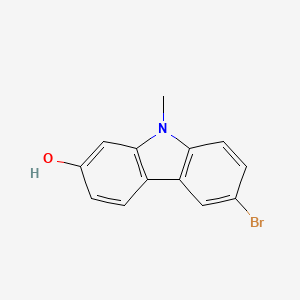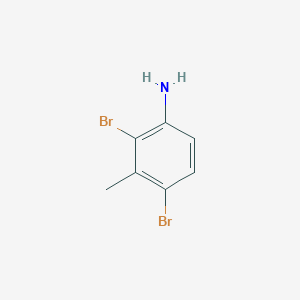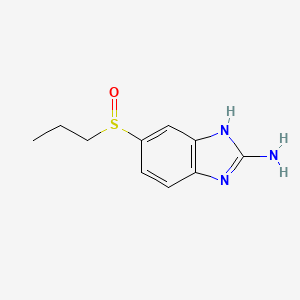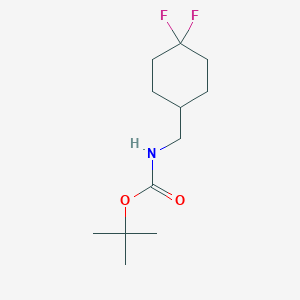
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester
Vue d'ensemble
Description
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester, also known as DFCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DFCM is a carbamate derivative that has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mécanisme D'action
The exact mechanism of action of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of neurotransmitter release and the inhibition of inflammatory mediators. (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to enhance the release of gamma-aminobutyric acid (GABA) and inhibit the release of glutamate, which are important neurotransmitters involved in pain and seizure regulation.
Effets Biochimiques Et Physiologiques
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has also been shown to reduce pain and seizures by modulating the release of neurotransmitters such as GABA and glutamate. Additionally, (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester in lab experiments is its ability to exhibit multiple pharmacological effects. This allows researchers to investigate its potential applications in a wide range of disease models. Additionally, (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
However, there are also limitations to using (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments that can accurately assess its pharmacological effects. Additionally, the synthesis of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester can be challenging, and the compound may be difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent in the treatment of chronic pain. Additionally, further research is needed to understand its exact mechanism of action and to optimize its synthesis for large-scale production.
Applications De Recherche Scientifique
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
tert-butyl N-[(4,4-difluorocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)15-8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCMTZUQWODNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol](/img/structure/B3285611.png)
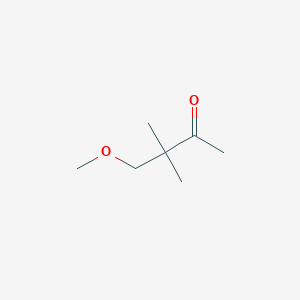

![8-Hydroxybenzo[h]quinoline-9-carboxylic acid](/img/structure/B3285628.png)
![9-Hydroxybenzo[h]quinoline-8-carboxylic acid](/img/structure/B3285636.png)
